molecular formula C11H18F3N3O B1397014 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one CAS No. 1191047-90-1

1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one

Cat. No.: B1397014
CAS No.: 1191047-90-1
M. Wt: 265.28 g/mol
InChI Key: NQBIMHIJXJNAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one is a synthetic organic compound designed for research applications, featuring a molecular architecture that combines a piperidine ring and an imidazolidinone heterocycle. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for the development of compounds targeting neurological disorders and oncology. The 4-(trifluoromethyl)piperidin-1-yl moiety is a recognized pharmacophore in neuroscience research, as similar piperidine derivatives have demonstrated potent and selective activity as muscarinic M4 receptor agonists, representing a promising therapeutic strategy for conditions such as Alzheimer's disease, schizophrenia, and cognitive disorders . The compound's integrated imidazolidin-2-one group is a feature found in various bioactive molecules and is a common scaffold explored in pharmaceutical research . The ethyl linker between these two heterocyclic systems provides conformational flexibility, potentially facilitating optimal interaction with biological targets. The trifluoromethyl (CF3) group is a key structural element that enhances a molecule's metabolic stability, membrane permeability, and overall binding affinity, making it a prevalent feature in the design of agrochemicals and pharmaceuticals . In early-stage discovery research, this compound may serve as a valuable chemical intermediate or a building block for the synthesis of more complex molecules. Researchers investigating the structure-activity relationships (SAR) of enzyme inhibitors or receptor modulators will find the distinct heterocyclic framework of this compound particularly useful. Its physicochemical properties are characteristic of a privileged scaffold in small-molecule screening libraries. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of consumption. Researchers should handle this material responsibly in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3N3O/c12-11(13,14)9-1-4-16(5-2-9)7-8-17-6-3-15-10(17)18/h9H,1-8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBIMHIJXJNAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCN2CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one, also known by its CAS number 1191047-90-1, is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

  • Molecular Formula : C11H18F3N3O
  • Molar Mass : 265.28 g/mol
  • Hazard Classification : Irritant

Biological Activity Overview

The compound exhibits a range of biological activities primarily through its interaction with various neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors.

Receptor Interactions

Research indicates that this compound acts as a ligand for serotonin receptors:

  • 5-HT1A Receptor : This receptor is implicated in mood regulation and anxiety. Compounds targeting this receptor are often explored for antidepressant properties.
  • 5-HT7 Receptor : Involved in circadian rhythm regulation and mood disorders, this receptor's modulation may lead to therapeutic effects in depression and anxiety.

Table 1: Affinity Data for Serotonin Receptors

Receptor TypeAffinity (Ki)Reference
5-HT1AModerate
5-HT7High

Pharmacological Effects

In vivo studies have demonstrated that the compound exhibits antidepressant-like effects, which are attributed to its action on serotonin receptors. The modulation of phosphodiesterase (PDE) activities has also been observed, suggesting a role in enhancing cyclic nucleotide signaling pathways.

Case Study: Antidepressant Activity

A study published in PubMed evaluated the compound's efficacy as an antidepressant. The results showed that it significantly reduced depressive-like behaviors in animal models when administered at specific dosages. The mechanism was linked to enhanced serotonergic transmission through the modulation of 5-HT receptors and PDE inhibition .

Safety and Toxicology

While the compound shows promising biological activity, it is classified as an irritant. Safety assessments are crucial for determining the therapeutic window and potential side effects associated with its use.

Table 2: Toxicological Data

EndpointResultReference
Acute ToxicityModerate Irritant
Long-term ExposureNot Established

Scientific Research Applications

Structure and Characteristics

  • Molecular Formula : C17H21F3N3O
  • Molecular Weight : 351.37 g/mol
  • CAS Registry Number : 1191047-90-1

The compound features a trifluoromethyl group attached to a piperidine ring, which is known to enhance lipophilicity and biological activity. The imidazolidinone moiety contributes to its potential as a pharmaceutical agent.

Medicinal Chemistry

The primary application of 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant activity against various diseases, including:

  • Neurological Disorders : The piperidine structure is often associated with neuroactive compounds. Studies have shown that derivatives can act as modulators of neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.
  • Cancer Research : Some imidazolidinone derivatives have demonstrated cytotoxic effects on cancer cell lines. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, making it a candidate for further investigation in oncology.

Pharmacological Studies

Pharmacological research into this compound has focused on its interaction with biological targets:

  • Receptor Binding Studies : Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and mood regulation, similar to other piperidine-based drugs.
  • In Vivo Studies : Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Early results indicate promising bioavailability and metabolic stability.

Synthesis and Development

The synthesis of this compound has been optimized for scalability, allowing for further exploration of its derivatives. Researchers are investigating modifications to enhance efficacy and reduce toxicity.

Case Study 1: Neuropharmacological Evaluation

A study published in the Journal of Medicinal Chemistry investigated the neuropharmacological properties of related imidazolidinone compounds. The findings indicated that these compounds exhibit selective serotonin reuptake inhibition, suggesting potential antidepressant effects.

Case Study 2: Anticancer Activity

In vitro studies conducted by researchers at a leading pharmaceutical institute demonstrated that analogs of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Therapeutic Application Key Findings Reference
Sertindole Imidazolidin-2-one 4-[5-Chloro-1-(4-fluorophenyl)indol-3-yl]piperidine Antipsychotic Dopamine D₂ and serotonin 5-HT₂A receptor antagonism; FDA-approved for schizophrenia
Compound 18c (Anti-Alzheimer's derivative) Imidazolidin-2-one 3,4-Dimethoxybenzyl; 1-(2-(trifluoromethyl)benzyl)piperidine Anti-Alzheimer's Superior acetylcholinesterase inhibition compared to donepezil in vitro/in vivo
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Imidazolidin-2-one Piperazine (instead of piperidine) CNS drug candidate Enhanced solubility due to piperazine; potential antipsychotic activity
1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one Imidazolidin-2-one 4-Trifluoromethylbenzyl-piperidine Preclinical investigation Increased lipophilicity for improved CNS targeting
Bilastine (Non-imidazolidinone analogue) Benzimidazole 4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidine Antihistamine Selective histamine H₁ receptor antagonism; no CNS penetration due to polarity

Key Structural-Activity Relationship (SAR) Insights:

Piperidine vs. Piperidine derivatives with lipophilic groups (e.g., trifluoromethyl) enhance blood-brain barrier permeability, as seen in sertindole and 1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one .

Aromatic Substituents :

  • Anti-Alzheimer's Activity : The 3,4-dimethoxybenzyl group in compound 18c mimics the dimethoxyphenyl motif in donepezil, facilitating acetylcholinesterase binding via π-π stacking and hydrogen bonding .
  • Antipsychotic Activity : Sertindole’s 5-chloro-1-(4-fluorophenyl)indole moiety is critical for dual dopamine/serotonin receptor antagonism, while the trifluoromethyl group augments metabolic stability .

Trifluoromethyl Effects :

  • The trifluoromethyl group (-CF₃) enhances electron-withdrawing properties, stabilizing the molecule against oxidative metabolism. This is evident in compound 18c and sertindole, both showing prolonged in vivo efficacy .

Pharmacological Data Highlights:

  • Sertindole : Demonstrated IC₅₀ values of 0.4 nM for 5-HT₂A and 2.3 nM for D₂ receptors, with a half-life of 72 hours in humans due to -CF₃-enhanced stability .
  • Compound 18c : Achieved 85% acetylcholinesterase inhibition at 10 μM, outperforming donepezil (70% inhibition) in scopolamine-induced memory impairment models .
  • Bilastine : Exhibits logP = 3.1, lower than sertindole (logP = 4.9), explaining its peripheral action and lack of CNS side effects .

Preparation Methods

Synthesis of 4-(Trifluoromethyl)piperidine Intermediate

  • Starting Material: Piperidine or a suitable piperidine derivative.
  • Trifluoromethylation: Introduction of the trifluoromethyl group at the 4-position can be achieved via electrophilic trifluoromethylating agents such as Togni reagents or via nucleophilic substitution on a 4-halopiperidine precursor with trifluoromethyl anion equivalents.
  • Purification: The resulting 4-(trifluoromethyl)piperidine is purified by standard methods such as distillation or chromatography.

Alkylation of Piperidine Nitrogen with 2-Bromoethyl Imidazolidin-2-one

  • Preparation of 2-Bromoethyl Imidazolidin-2-one: The imidazolidin-2-one ring is functionalized at the 2-position with a bromoethyl group, typically by reacting imidazolidin-2-one with 1,2-dibromoethane under basic conditions.
  • N-Alkylation Reaction: The 4-(trifluoromethyl)piperidine is reacted with 2-bromoethyl imidazolidin-2-one in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
  • Reaction Conditions: Stirring at elevated temperature (around 60–80 °C) for several hours ensures complete alkylation.
  • Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated. Final purification is achieved by column chromatography or recrystallization.

Alternative Synthetic Routes

  • Reductive Amination: An alternative method involves reductive amination of 4-(trifluoromethyl)piperidine with an aldehyde-functionalized imidazolidin-2-one derivative, followed by reduction with sodium triacetoxyborohydride or similar reagents.
  • Coupling via Amide Bond Formation: If the ethyl linker is functionalized with a carboxylic acid group, coupling with the piperidine amine can be performed using peptide coupling reagents like EDCI or HATU.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product
1 Piperidine derivative + CF3 source Electrophilic trifluoromethylation agent, solvent, heat 4-(Trifluoromethyl)piperidine
2 Imidazolidin-2-one + 1,2-dibromoethane Base (K2CO3), solvent (DMF), heat 2-Bromoethyl imidazolidin-2-one
3 4-(Trifluoromethyl)piperidine + 2-Bromoethyl imidazolidin-2-one Base (K2CO3), DMF, 60–80 °C, several hours 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one

Research Findings and Analytical Data

  • Purity and Identity: The final product typically exhibits a melting point around 126–127 °C, consistent with supplier data for ≥95% purity samples.
  • Spectroscopic Characterization: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structural integrity, showing characteristic signals for the trifluoromethyl group, piperidine ring protons, ethyl linker, and imidazolidinone moiety.
  • Crystallography: Although direct crystallographic data for this compound is limited, related piperidine-imidazolidinone derivatives crystallize in triclinic or monoclinic systems with well-defined conformations, indicating stable molecular geometry.

Summary Table of Preparation Conditions

Parameter Typical Conditions
Solvent N,N-Dimethylformamide (DMF), dichloromethane (DCM)
Base Potassium carbonate (K2CO3)
Temperature 60–80 °C
Reaction Time 4–12 hours
Purification Column chromatography, recrystallization
Yield Moderate to good (50–80%)
Characterization Methods NMR, MS, melting point, elemental analysis

Q & A

Q. What synthetic routes are optimized for 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one, and how do solvent/catalyst choices impact yield?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. For example, piperidine derivatives with trifluoromethyl groups can be alkylated using ethylenediamine intermediates under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile). Catalysts like K2_2CO3_3 or DBU improve yields by facilitating deprotonation . Solvent polarity critically affects reaction kinetics: polar solvents enhance nucleophilicity but may reduce selectivity. For instance, acetonitrile (ε = 37.5) increases reaction rates compared to THF (ε = 7.5) but may promote side reactions with sensitive functional groups .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • 1^1H NMR : Key signals include the imidazolidinone NH proton (δ 8.5–9.5 ppm, broad singlet) and piperidinyl protons (δ 1.5–3.0 ppm, multiplet). The trifluoromethyl group (CF3_3) appears as a singlet in 19^{19}F NMR near δ -60 to -70 ppm .
  • IR : Stretching vibrations for the carbonyl group (C=O) in imidazolidin-2-one appear at 1680–1720 cm1^{-1}, while N-H stretches are observed at 3200–3400 cm1^{-1} .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess interactions. The trifluoromethyl group’s electronegativity and hydrophobic character enhance binding to hydrophobic pockets in targets like kinase ATP-binding sites. Quantum mechanical calculations (DFT) optimize the compound’s conformation, while free-energy perturbation (FEP) quantifies binding energy changes upon substitution . For example, replacing CF3_3 with CH3_3 may reduce affinity due to decreased hydrophobicity .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant efficacy)?

Methodological Answer:

  • Experimental Design : Standardize assays (e.g., MIC for antimicrobial activity vs. DPPH scavenging for antioxidant tests) .
  • Structure-Activity Analysis : Substituents on the imidazolidinone ring (e.g., electron-withdrawing groups like CF3_3) may enhance antimicrobial activity but reduce antioxidant capacity due to altered redox potentials .
  • Data Normalization : Express activity relative to control compounds (e.g., ascorbic acid for antioxidants) to account for batch-to-batch variability .

Q. What strategies stabilize this compound under physiological conditions (pH 7.4, 37°C)?

Methodological Answer:

  • Salt Formation : Convert the free base to hydrochloride or citrate salts to improve aqueous solubility and reduce degradation .
  • Lyophilization : For in vitro studies, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the imidazolidinone ring .
  • Degradation Studies : Use HPLC-MS to identify degradation products (e.g., ring-opened amines or oxidized metabolites) and modify labile functional groups .

Q. How to establish structure-activity relationships (SAR) for analogs with varying substituents on the piperidine ring?

Methodological Answer:

  • Synthetic Variation : Introduce substituents (e.g., halogens, methyl, or methoxy groups) at the 4-position of the piperidine ring via reductive amination or Suzuki coupling .
  • Biological Testing : Compare IC50_{50} values across analogs in target-specific assays (e.g., enzyme inhibition). For example, bulkier substituents may sterically hinder binding to flat binding sites .
  • Computational SAR : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity .

Methodological Challenges

Q. How to enhance solubility without compromising target affinity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or ester prodrug moieties to the imidazolidinone NH, which hydrolyze in vivo to release the active compound .
  • Surfactant Formulations : Use polysorbate 80 or PEG-based surfactants to create micellar solutions for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.